4-Amino-2-(methylamino)phenol
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Overview
Description
4-Amino-2-(methylamino)phenol is an organic compound with the molecular formula C7H10N2O. It is a derivative of phenol, where the hydroxyl group is substituted with an amino group and a methylamino group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Amino-2-(methylamino)phenol can be synthesized through several methods. One common method involves the reaction of hydroquinone with methylamine . Another method includes the decarboxylation of N-4-hydroxyphenylglycine . These reactions typically require specific conditions such as controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactions using hydroquinone and methylamine. The reaction is carried out in reactors with precise control over temperature, pressure, and other reaction parameters to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(methylamino)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding amines.
Substitution: The amino and methylamino groups can participate in substitution reactions with other chemical groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the substituent but often involve catalysts and specific solvents.
Major Products
The major products formed from these reactions include various derivatives of phenol, such as quinones, amines, and substituted phenols.
Scientific Research Applications
4-Amino-2-(methylamino)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Amino-2-(methylamino)phenol involves its interaction with various molecular targets and pathways. For instance, it can act as a reducing agent, participating in redox reactions that alter the oxidation state of other molecules . Additionally, it can form complexes with metal ions, influencing their reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-methylphenol: Similar in structure but lacks the methylamino group.
4-(Methylamino)phenol: Similar but lacks the amino group.
2-Amino-4-methylphenol: Similar but with different positioning of the amino and methyl groups.
Uniqueness
4-Amino-2-(methylamino)phenol is unique due to the presence of both amino and methylamino groups on the phenol ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it more versatile in various applications compared to its similar counterparts.
Properties
CAS No. |
381211-42-3 |
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Molecular Formula |
C7H10N2O |
Molecular Weight |
138.17 g/mol |
IUPAC Name |
4-amino-2-(methylamino)phenol |
InChI |
InChI=1S/C7H10N2O/c1-9-6-4-5(8)2-3-7(6)10/h2-4,9-10H,8H2,1H3 |
InChI Key |
IYVPZVKVZMKTDX-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC(=C1)N)O |
Origin of Product |
United States |
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